molecular formula C20H28N4O2S B13806738 N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

Cat. No.: B13806738
M. Wt: 388.5 g/mol
InChI Key: AZUKOPYXTCSICT-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base.

    Formation of the Sulfanylacetamide Linkage: This can be accomplished by reacting the benzimidazole derivative with a suitable thiol and acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the piperidine ring and tert-butyl group can enhance binding affinity and specificity. This compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
  • N-tert-butyl-2-[1-(2-oxo-2-morpholin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

Uniqueness

N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its pharmacokinetic profile and binding affinity compared to similar compounds.

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H28N4O2S/c1-20(2,3)22-17(25)14-27-19-21-15-9-5-6-10-16(15)24(19)13-18(26)23-11-7-4-8-12-23/h5-6,9-10H,4,7-8,11-14H2,1-3H3,(H,22,25)

InChI Key

AZUKOPYXTCSICT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3

Origin of Product

United States

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